molecular formula C11H14ClIN2 B8383287 6-chloro-N-cyclohexyl-4-iodopyridin-2-amine

6-chloro-N-cyclohexyl-4-iodopyridin-2-amine

Cat. No.: B8383287
M. Wt: 336.60 g/mol
InChI Key: RCFBYDVGFIQHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-cyclohexyl-4-iodopyridin-2-amine is a useful research compound. Its molecular formula is C11H14ClIN2 and its molecular weight is 336.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14ClIN2

Molecular Weight

336.60 g/mol

IUPAC Name

6-chloro-N-cyclohexyl-4-iodopyridin-2-amine

InChI

InChI=1S/C11H14ClIN2/c12-10-6-8(13)7-11(15-10)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15)

InChI Key

RCFBYDVGFIQHKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=CC(=C2)I)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,6-dichloro-4-iodopyridine (5 g, 18.3 mmol) and cyclohexylamine (18.1 g, 183 mmol) was heated in a Biotage Initiator microwave at 150° C. for 30 min. Ethyl acetate (150 mL) was added and the mixture washed with water (100 mL) and brine (50 mL). The organics were concentrated and the residual oil purified by flash chromatography on silica gel eluting with 10% ethyl acetate in hexanes to provide the title compound. Yield: 4.7 g (76%). MS (DCI/NH3) m/z 337 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cyclohexanamine (4.0 mL, 34.9 mmol) was added to 2,6-dichloro-4-iodo-pyridine (954 mg, 3.48 mmol) in a microwave tube and subjected to 300 watts at 150° C. for 30 minutes in a Biotage Microwave Reactor. The crude product was partitioned with water, dichloromethane and the organics combined and concentrated to dryness. The residue was partially purified using silica gel flash chromatography eluting with 2% ethyl acetate, 98% hexanes to give 916 mg 6-chloro-N-cyclohexyl-4-iodopyridin-2-amine as a purple gum. This material was dissolved in 15 mL DMF and 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (666 mg, 1.98 mmol) added followed by addition of potassium acetate (400 mg, 4.07 mmol). The mixture was degassed with nitrogen and 1,1′-bis(diphenylphosphino)-ferrocene)dichloropalladium(II) complex with dichloromethane (222 mg, 0.272 mmol) added and the reaction mixture heated at 75° C. for 4 hours and then cooled to room temperature and partitioned with water, ethyl acetate. The organics were combined, concentrated to dryness and purified by silica gel flash chromatography eluting with a gradient from 3% ethyl acetate, 97% hexanes to 6% ethyl acetate, 94% hexanes to provide the title compound as a clear gum in 73% yield. MS (DCI+) m/z 337.2 (M+H)+.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
954 mg
Type
reactant
Reaction Step One

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